Estimated LogP Distinguishes the Target from Linear Butyrate Esters
The calculated octanol/water partition coefficient (ClogP) for 1‑methyl‑2‑(2‑methylpropoxy)‑2‑oxoethyl butyrate is estimated at 2.82 (ChemAxon) . This places the compound in a lipophilicity range that is 0.94 log units higher than isobutyl butyrate (ClogP ≈ 1.88) and 0.51 log units above butyl butyrate (ClogP ≈ 2.31) . The increased logP arises from the additional isobutoxycarbonyl ester group, which augments the hydrocarbon character without substantially increasing hydrogen‑bonding capacity .
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 2.82 (ChemAxon) |
| Comparator Or Baseline | Isobutyl butyrate ClogP ≈ 1.88; Butyl butyrate ClogP ≈ 2.31 |
| Quantified Difference | ΔClogP = +0.94 vs isobutyl butyrate; +0.51 vs butyl butyrate |
| Conditions | In silico calculation; standard octanol/water partition model |
Why This Matters
Higher lipophilicity influences membrane permeability and tissue distribution, making the compound a candidate for applications where enhanced lipid solubility is required over simpler butyrate esters.
